(S)-1-(3,4-Dimethoxyphenyl)propan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1S)-1-(3,4-dimethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9H,4,12H2,1-3H3/t9-/m0/s1 |
InChI Key |
GOYNRRVQKKZYOW-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)OC)OC)N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)N |
Origin of Product |
United States |
The Significance of Chiral Amines in Contemporary Synthetic Chemistry
Chiral amines are foundational to modern organic and medicinal chemistry due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. yale.edu It is estimated that approximately 40-45% of small-molecule pharmaceuticals feature a chiral amine scaffold, highlighting their importance in drug design. acs.org The significance of chirality—the "handedness" of a molecule—is profound in biological systems. Often, only one enantiomer (one of the two mirror-image forms) of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects. acs.org This critical distinction drives the demand for enantiomerically pure compounds.
In synthetic chemistry, chiral amines are indispensable tools. They are widely employed as:
Chiral Building Blocks: They serve as starting materials for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). nih.gov
Resolving Agents: They are used to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts that can be separated by crystallization. researchgate.net
Chiral Catalysts and Ligands: Chiral amines and their derivatives are integral components of catalysts used in asymmetric synthesis, a field focused on creating chiral molecules with a high degree of stereochemical control. researchgate.net
The development of efficient methods for synthesizing chiral amines is a major focus of research. yale.edu Key strategies include the asymmetric hydrogenation of imines, reductive amination, and biocatalytic approaches using enzymes like transaminases and dehydrogenases, which offer high enantioselectivity under mild, environmentally friendly conditions. researchgate.netfrontiersin.orgmdpi.com
The 3,4 Dimethoxyphenyl Moiety: Structural Significance in Amine Derivatives
The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common structural motif in a wide array of biologically active compounds. Its inclusion in the structure of an amine derivative is not arbitrary; the two methoxy (B1213986) groups at the 3- and 4-positions of the phenyl ring impart specific properties that are advantageous in medicinal chemistry and drug design.
Research has shown that the 3,4-dimethoxy substitution pattern can significantly enhance a molecule's pharmacokinetic profile. Specifically, compounds featuring this motif have been found to possess excellent metabolic stability and favorable absorption characteristics. acs.orgnih.gov This stability is crucial for a drug's efficacy, as it can increase its half-life in the body, allowing it to reach its target before being broken down. The methoxy groups can shield the aromatic ring from certain metabolic enzymes, such as cytochrome P450s, which are responsible for oxidative metabolism.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of properties for (S)-1-(3,4-Dimethoxyphenyl)propan-1-amine, from its three-dimensional shape to its chemical reactivity and spectroscopic signatures.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like this compound, this involves not just optimizing a single structure but also performing a conformational analysis to identify all low-energy conformers. This is crucial as the molecule's biological activity is often dependent on its shape.
Conformational analysis involves systematically rotating the rotatable bonds—such as those in the ethylamine side chain and the methoxy (B1213986) groups—to map out the potential energy surface of the molecule. Quantum chemical calculations, often at the DFT level, are performed for each conformation to determine its relative energy. Studies on related phenethylamines have shown that interactions, such as intramolecular hydrogen bonds and dispersion forces between the side chain and the phenyl ring, play a significant role in determining conformational stability researchgate.net. For this compound, the orientation of the propan-1-amine group relative to the dimethoxyphenyl ring would be a key determinant of the most stable conformer.
The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer can then be precisely calculated. For example, DFT studies on amphetamine have provided detailed structural parameters that match well with experimental crystal data researchgate.net.
Table 1: Representative Calculated Bond Parameters for a Phenethylamine (B48288) Core Structure (Note: This data is illustrative for a related compound, as specific published data for this compound is not available.)
| Parameter | Bond | Typical Calculated Value (Å) |
|---|---|---|
| Bond Length | C-C (ring) | ~1.39 |
| C-C (side chain) | ~1.53 | |
| C-N | ~1.47 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity researchgate.net. A smaller gap suggests higher reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived from conceptual DFT, provide a quantitative framework for predicting how the molecule will interact with other chemical species researchgate.net.
Table 2: Key Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
DFT studies on related psychoactive compounds, such as cathinone (B1664624) analogs, have utilized these descriptors to understand their structure-activity relationships tandfonline.comresearchgate.net. For this compound, the electron-donating methoxy groups on the phenyl ring would be expected to raise the HOMO energy, influencing its reactivity.
DFT calculations can accurately predict vibrational and electronic spectra. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed absorption bands researchgate.net. For this compound, key vibrational modes would include N-H stretching of the amine group, C-H stretching of the aromatic ring and alkyl chain, and C-O stretching of the methoxy groups.
Electronic excitations are calculated using Time-Dependent Density Functional Theory (TD-DFT), which provides information about the molecule's UV-Vis absorption spectrum. The calculations yield the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption) researchgate.netmdpi.com. This allows for the assignment of electronic transitions, typically of the π → π* type in aromatic systems like this one.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential.
For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the methoxy groups and the nitrogen atom of the amine group, highlighting their roles as hydrogen bond acceptors and sites of electrophilic attack. Positive potential (blue) would likely be concentrated around the amine hydrogens, indicating their role as hydrogen bond donors. Such analyses have been used to understand the reactive nature of similar compounds tandfonline.comresearchgate.netugal.ro.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
As mentioned, TD-DFT is the method of choice for studying molecules in their excited states mdpi.com. It allows for the simulation of UV-Vis spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. For this compound, the lowest energy transitions would likely involve the promotion of an electron from a π orbital of the dimethoxy-substituted benzene (B151609) ring (part of the HOMO) to an antibonding π* orbital (part of the LUMO). The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM), which often improves agreement with experimental spectra measured in solution nih.gov.
Molecular Modeling and Dynamics Simulations
While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., water solvent) at a given temperature.
For this compound, an MD simulation could be used to explore its conformational landscape in a more dynamic and realistic way than a static conformational search. It would reveal the flexibility of the side chain, the rotation of the methoxy groups, and the stability of any intramolecular hydrogen bonds. Furthermore, MD simulations are essential for studying how the molecule interacts with biological targets, such as receptors or enzymes. By placing the molecule in a simulation box with a protein and water molecules, researchers can observe the binding process, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding affinities tandfonline.commanchester.ac.uk. Such simulations are a critical component of modern drug design and have been applied extensively to study the interactions of phenethylamine and cathinone derivatives with their biological targets tandfonline.commanchester.ac.uknih.gov.
In Silico Prediction of Molecular Interactions (excluding ADMET properties)
In the absence of direct molecular docking studies on this compound, the examination of computational work on analogous structures can provide valuable predictions about its interaction with biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
For instance, studies on various compounds containing the 3,4-dimethoxyphenyl moiety have successfully employed molecular docking to elucidate potential biological activities. These investigations often involve docking the small molecule into the active site of a target protein to predict binding affinity and mode of interaction. Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
To illustrate the types of interactions that could be predicted for this compound, a hypothetical docking scenario can be considered. The amine group is a prime candidate for forming hydrogen bonds with amino acid residues such as aspartate or glutamate in a receptor's active site. The dimethoxy-substituted phenyl ring can engage in hydrophobic and aromatic stacking interactions with residues like phenylalanine, tyrosine, or tryptophan.
Table 1: Potential Molecular Interactions of this compound based on Analogous Compound Studies
| Functional Group of Ligand | Potential Interacting Residue(s) in a Receptor | Type of Interaction |
| Primary Amine (-NH2) | Aspartic Acid, Glutamic Acid, Serine | Hydrogen Bonding |
| 3,4-Dimethoxy Groups (-OCH3) | Leucine, Isoleucine, Valine | Hydrophobic Interactions |
| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interactions |
Elucidation of Reaction Mechanisms via Computational Chemistry
A study on the lignin peroxidase (LiP)-catalyzed oxidation of DMPP to veratraldehyde employed DFT calculations to investigate the non-enzymatic steps of the reaction mechanism. nih.govmdpi.com This research utilized the M06-2X hybrid functional with a 6-31++G(d,p) basis set to characterize reactants, intermediates, transition states, and products. nih.govmdpi.com The calculations were performed in a solvation model to mimic the biological environment.
Table 2: Computational Details from a DFT Study on a Related Compound (DMPP)
| Computational Method | Basis Set | Key Findings |
| Density Functional Theory (DFT) - M06-2X | 6-31++G(d,p) | Characterization of intermediates and transition states, Calculation of activation energies, Determination of reaction thermodynamics. nih.govmdpi.com |
These computational approaches could be directly applied to investigate the synthesis or metabolic pathways of this compound. For example, the reductive amination of 1-(3,4-dimethoxyphenyl)propan-1-one to form the target amine could be modeled to understand the stereoselectivity of the reaction and the role of the catalyst. Such a study would involve locating the transition states for the formation of both the (S) and (R) enantiomers and calculating the energy barriers to predict the enantiomeric excess.
Derivatization and Applications As a Synthetic Building Block
(S)-1-(3,4-Dimethoxyphenyl)propan-1-amine as a Chiral Synthon in Organic Synthesis
The primary utility of this compound in asymmetric synthesis stems from its inherent chirality. As a chiral synthon, it introduces a specific stereochemical configuration into a target molecule. This is fundamental in the synthesis of enantiomerically pure compounds, where the three-dimensional arrangement of atoms is critical for biological activity.
The amine can be employed as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. Furthermore, its chiral backbone is frequently integrated as a permanent feature within the final molecular scaffold, particularly in the synthesis of alkaloids and other pharmacologically relevant molecules.
Formation of Amide Derivatives and Their Synthetic Utility
The primary amino group of this compound readily reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form a diverse array of amide derivatives. This straightforward acylation is a common strategy for elaborating the molecule's structure.
These amide derivatives are not merely final products but often serve as key intermediates for further transformations. For instance, amides derived from this amine have been synthesized and subsequently used in cyclization reactions to create more complex heterocyclic systems. In one study, amides were prepared and then subjected to the Bischler-Napieralski reaction to generate 3,4-dihydroisoquinoline (B110456) analogs, which are structurally related to known antispasmodic agents like papaverine (B1678415). researchgate.net This highlights the synthetic utility of the amides as precursors to valuable heterocyclic cores.
Similarly, amide derivatives can be formed by coupling the amine with other biologically active moieties. For example, the related 3,4-dimethoxy cinnamic acid can be converted to its acyl chloride and then reacted with various amino compounds to create hybrid molecules with potential antioxidant and anti-inflammatory properties. japsonline.com
Cyclization Reactions to Construct Nitrogen-Containing Heterocyclic Systems (e.g., Isoquinoline (B145761) Core Structures)
The structure of this compound is ideally suited for constructing nitrogen-containing heterocycles, most notably the isoquinoline and related ring systems. The dimethoxyphenyl group can readily undergo electrophilic aromatic substitution, and the primary amine provides the necessary nitrogen atom for ring closure.
A prominent example is the Bischler-Napieralski reaction. In this process, an amide derivative of the amine (formed as described in section 5.2) is treated with a dehydrating agent, such as phosphorus(V) oxychloride. researchgate.net This induces an intramolecular electrophilic cyclization onto the electron-rich aromatic ring, followed by aromatization (or reduction) to yield a dihydroisoquinoline or a fully aromatic isoquinoline. This strategy is a cornerstone in the synthesis of isoquinoline alkaloids.
Research has demonstrated the successful application of this cyclization to produce 1,3-disubstituted 3,4-dihydroisoquinolines from amide precursors. researchgate.net These reactions provide a direct route to scaffolds that are central to many pharmacologically active molecules.
Table 1: Examples of Cyclization Reactions for Heterocycle Synthesis
| Starting Material Type | Reaction Name | Reagent Example | Product Core Structure |
|---|---|---|---|
| Acylated Phenylethylamine | Bischler-Napieralski | POCl₃ | 3,4-Dihydroisoquinoline |
| Phenylethylamine | Pictet-Spengler | Aldehyde/Ketone, Acid | Tetrahydroisoquinoline |
| 3-Amino-4-aryl-maleimide | Acid-catalyzed cyclization | Benzaldehydes | Dioxopyrrolo[3,4-c]isoquinoline researchgate.net |
This table provides illustrative examples of common cyclization reactions used to form isoquinoline and related heterocyclic systems from phenylethylamine-type precursors.
Precursor Role in the Synthesis of Complex Organic Molecules and Alkaloid Scaffolds
The structural motifs present in this compound make it a direct precursor for a variety of complex natural products, especially isoquinoline alkaloids. Many alkaloids, which are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, share the 1-substituted isoquinoline framework that can be derived from this amine.
The biosynthesis of certain tropane (B1204802) alkaloids, for instance, involves complex pathways starting from amino acid precursors. nih.gov Synthetic chemists often mimic these pathways, using building blocks like this compound to construct the core structures of these alkaloids. Its dimethoxyphenyl moiety is a common feature in numerous alkaloids, such as papaverine and laudanosine, and can be further modified (e.g., demethylation followed by re-functionalization) to access an even wider range of natural product analogues.
Diversification Strategies and Functionalization of the Amino Group
Beyond amide formation, the primary amino group is a key handle for a multitude of functionalization and diversification strategies. These reactions allow for the introduction of various substituents, leading to libraries of related compounds for structure-activity relationship (SAR) studies.
Common functionalization reactions include:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce one or two alkyl groups onto the nitrogen atom, creating secondary or tertiary amines.
Carbamate (B1207046) and Urea (B33335) Formation: Reaction with chloroformates or isocyanates yields stable carbamate and urea derivatives, respectively. These functional groups can alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
Sulfonamide Formation: Reaction with sulfonyl chlorides produces sulfonamides, which are important functional groups in many therapeutic agents.
Use in Multicomponent Reactions: The amine can participate in one-pot multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly assemble complex molecular structures from three or more starting materials.
These diversification strategies are crucial for medicinal chemistry programs, where subtle modifications to a lead structure can lead to significant improvements in biological activity, selectivity, and pharmacokinetic properties. The ability to easily modify the amino group makes this compound a highly adaptable and valuable starting material in drug discovery and organic synthesis. mdpi.com
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Enantioselective Methodologies
The demand for enantiomerically pure chiral amines has driven the development of innovative and sustainable synthetic routes. nih.gov Traditional methods for producing chiral amines often involve lengthy, inefficient chemical pathways that generate significant waste, consume large amounts of energy, and rely on harsh conditions and unsustainable transition metal catalysts. openaccessgovernment.org Consequently, there is a strong emphasis on creating greener and more atom-efficient processes.
Biocatalysis has emerged as a powerful green chemistry technique for chiral amine synthesis. nih.gov This approach utilizes enzymes, which operate under mild, aqueous conditions and exhibit high chemo-, regio-, and stereoselectivity. openaccessgovernment.orgnih.gov The direct conversion of alcohols, which are abundant in renewable bio-based materials, into chiral amines is a major goal. openaccessgovernment.org Researchers have demonstrated the feasibility of this by using a tandem system of two enzymes: an alcohol dehydrogenase and an amine dehydrogenase. openaccessgovernment.org This process is highly resource-efficient, using ammonia (B1221849) and producing only water as a byproduct. openaccessgovernment.org
Another sustainable approach is the asymmetric hydrogenation (AH) of prochiral imines, which offers excellent atom economy with minimal waste. nih.govacs.org This "green" strategy is considered one of the most powerful and efficient methods for obtaining optically active amines and has been implemented on an industrial scale. nih.govacs.org
Future efforts will likely focus on optimizing these sustainable methodologies, including:
Improving the stability and reusability of biocatalysts through techniques like enzyme immobilization. nih.gov
Developing one-pot, multi-enzyme cascade reactions to streamline synthetic pathways and reduce purification steps. acs.org
Expanding the use of renewable starting materials to lessen the reliance on petrochemical precursors. openaccessgovernment.org
Exploration of Novel Catalytic Systems for Stereospecific Transformations
The quest for highly selective and active catalysts is a central theme in modern synthetic chemistry for chiral amines. acs.org Research is advancing on multiple fronts, including biocatalysis, transition metal catalysis, and organocatalysis. nih.govacs.org
Biocatalytic Systems: Engineered enzymes are at the forefront of novel catalytic systems. nih.gov While native enzymes often have a limited substrate scope, protein engineering techniques have expanded their capabilities. openaccessgovernment.orgnih.gov Key enzymes that have been successfully engineered include:
Amine Dehydrogenases (AmDHs): These enzymes catalyze the asymmetric reductive amination of ketones to produce chiral amines. nih.gov Scientists have successfully engineered AmDHs to accept a wider range of substrates. openaccessgovernment.org
Transaminases (TAs): TAs are powerful biocatalysts for the stereoselective synthesis of chiral amines from prochiral ketones. researchgate.netrsc.org They offer an environmentally and economically attractive method for producing pharmaceutically relevant amines. rsc.org
Imine Reductases (IREDs) and Monoamine Oxidases (MAOs): These enzymes are also being explored and engineered for efficient chiral amine synthesis. nih.gov
Transition Metal Catalysis: This remains one of the most widely used catalytic approaches for synthesizing chiral amines. acs.org The development of new modular chiral ligands has enabled the creation of highly active and efficient metal complexes. acs.org Asymmetric hydrogenation catalyzed by transition metals is a reliable tool for producing chiral drugs, often with excellent enantioselectivity. nih.govacs.org Future research will likely focus on developing catalysts based on more abundant and less toxic metals and designing ligands that can achieve even higher levels of stereocontrol for challenging substrates. mdpi.com
Organocatalysis: Organocatalysis has gained importance as a metal-free alternative for asymmetric synthesis. acs.org Chiral organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, can activate substrates and promote enantioselective bond formation under mild conditions. mdpi.com These catalysts are often less sensitive to air and moisture than metal complexes, making them attractive for practical applications. mdpi.com
Comparison of Catalytic Systems for Chiral Amine Synthesis
| Catalytic System | Key Advantages | Emerging Research Directions |
|---|---|---|
| Biocatalysis (e.g., Engineered Enzymes) | High stereoselectivity, mild reaction conditions, sustainable, uses renewable resources. openaccessgovernment.orgnih.gov | Protein engineering for broader substrate scope and stability, development of multi-enzyme cascades. nih.govacs.org |
| Transition Metal Catalysis | High efficiency and enantioselectivity, well-established for industrial applications. nih.govacs.org | Development of catalysts with earth-abundant metals, design of novel chiral ligands. mdpi.com |
| Organocatalysis | Metal-free, often less sensitive to air/moisture, mild conditions. acs.orgmdpi.com | Design of new bifunctional catalysts, application in novel asymmetric transformations. mdpi.com |
Integration of Machine Learning and AI in Synthetic Design for Chiral Amines
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of chiral amines. nih.gov These computational tools can accelerate the discovery and optimization of synthetic routes by analyzing vast datasets and predicting outcomes.
Enzyme Engineering: In biocatalysis, ML algorithms are being used to guide protein engineering. nih.gov By analyzing the relationship between protein sequence, structure, and function, ML models can predict mutations that will enhance an enzyme's activity, stability, or stereoselectivity for a specific substrate. researchgate.net This data-driven approach is more efficient than traditional methods of rational design or directed evolution, which can be labor-intensive. openaccessgovernment.orgnih.gov For instance, ML has been used to guide the sequence design of transaminases to improve their catalytic activity by up to 2000-fold. researchgate.net
Predictive Synthesis: AI can assist in designing synthetic pathways by predicting the feasibility and outcome of chemical reactions. mdpi.com While the application to the asymmetric synthesis of arylethylamines is still emerging, the potential is significant. mdpi.com Challenges remain, including the need for large, high-quality datasets for training AI models and the experimental validation of in silico predictions. mdpi.comchemistryworld.com
Future research will focus on:
Developing more sophisticated ML models that can accurately predict enzyme performance and reaction outcomes. researchgate.net
Creating large, curated databases to train these models effectively. mdpi.com
Integrating AI-driven synthetic planning with automated robotic systems to create fully autonomous discovery platforms.
Expansion of Synthetic Applications and Derivatization Pathways
While (S)-1-(3,4-Dimethoxyphenyl)propan-1-amine has its own specific applications, the core structure serves as a valuable scaffold for creating a diverse range of derivatives with potentially novel properties. The expansion of synthetic applications focuses on using this chiral building block to access more complex molecules.
Derivatization Strategies: The primary amine group of this compound is a key handle for derivatization. It can readily undergo a variety of chemical transformations to introduce new functional groups and build molecular complexity. Potential derivatization pathways include:
Acylation: Reaction with carboxylic acids or their derivatives to form amides. This is a common strategy to explore structure-activity relationships in medicinal chemistry. researchgate.net
Alkylation: Introduction of alkyl groups on the nitrogen atom to synthesize secondary or tertiary amines.
Cyclization Reactions: Using the amine as a nucleophile in reactions to form heterocyclic structures, which are prevalent in bioactive compounds. For example, similar phenethylamine (B48288) structures are used to synthesize dihydroisoquinolines. researchgate.net
Formation of Heterocycles: The amine can be a key component in the synthesis of nitrogen-containing heterocycles like 1,3,4-thiadiazoles. mdpi.com
Future Applications: The derivatives of this compound could find applications in various fields:
Medicinal Chemistry: As building blocks for new therapeutic agents. The phenethylamine motif is present in many neurologically active drugs. mdpi.commdpi.com
Asymmetric Catalysis: As chiral ligands for transition metal catalysts or as components of modular organocatalysts. nih.gov The 1-phenylethylamine (B125046) scaffold is a well-established privileged chiral inducer. nih.gov
Materials Science: Incorporation into polymers or other materials to impart specific chiral properties.
The continued exploration of new reactions and derivatization strategies will undoubtedly expand the synthetic utility of this compound and its analogs, leading to the discovery of new molecules with valuable properties. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing enantiomerically pure (S)-1-(3,4-Dimethoxyphenyl)propan-1-amine, and how is stereochemical control achieved?
Methodological Answer: Enantioselective synthesis typically employs chiral catalysts or resolving agents. For example:
- Asymmetric Hydrogenation : Use of Rhodium (Rh) or Ruthenium (Ru) catalysts with chiral ligands (e.g., BINAP) to reduce prochiral ketone precursors .
- Chiral Resolution : Diastereomeric salt formation using tartaric acid derivatives to separate enantiomers .
- Enzymatic Methods : Lipase-catalyzed kinetic resolution of racemic mixtures .
Q. Key Considerations :
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Optimize reaction conditions (temperature, solvent) to minimize racemization.
Q. How does the 3,4-dimethoxyphenyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
Methodological Answer: The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but may hinder nucleophilic attacks.
- Oxidation : Methoxy groups stabilize intermediates, directing oxidation to the para position. Use oxidizing agents like KMnO₄ or CrO₃ under controlled conditions .
- Nucleophilic Substitution : Requires deactivating the ring (e.g., nitration) to facilitate substitution at specific positions.
Q. Experimental Design :
Q. What purification techniques are recommended to ensure high enantiomeric purity?
Methodological Answer:
- Chiral Chromatography : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak AD-H) .
- Crystallization : Recrystallize diastereomeric salts with resolving agents like L-(+)-tartaric acid .
- Distillation : Fractional distillation under reduced pressure for volatile intermediates .
Q. Validation :
- Confirm purity via ¹H NMR with chiral shift reagents or circular dichroism (CD) spectroscopy .
Advanced Research Questions
Q. How can this compound be utilized in polymerization reactions, and what molecular weight ranges are achievable?
Methodological Answer: The compound serves as a monomer in Rh-catalyzed polymerization to form helical polyacetylenes:
Q. Optimization Strategies :
Q. What methodologies are employed to assess the compound’s interactions with biological targets (e.g., receptors or enzymes)?
Methodological Answer:
- Radioligand Binding Assays : Use tritiated or fluorescently labeled derivatives to quantify affinity for receptors (e.g., serotonin or dopamine receptors) .
- Enzyme Inhibition Studies : Measure IC₅₀ values via spectrophotometric assays (e.g., MAO-A/B inhibition) .
- Molecular Docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .
Q. Data Interpretation :
- Compare enantiomer activities to identify stereospecific effects. For example, the (S)-enantiomer may show 10-fold higher receptor affinity than the (R)-form .
Q. How should researchers address contradictions in reported enantiomer-specific bioactivity data?
Methodological Answer:
- Systematic Replication : Reproduce experiments under identical conditions (pH, solvent, temperature).
- Analytical Rigor : Use orthogonal methods (e.g., SPR for binding kinetics and cell-based assays for functional activity) .
- Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify consensus or outliers .
Q. Case Study :
- If one study reports (S)-enantiomer toxicity but another does not, verify purity (>99% ee) and test in multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
